![molecular formula C15H22OSe B14651590 1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol CAS No. 53188-73-1](/img/structure/B14651590.png)
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a phenylselanyl group attached to a propan-2-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylselanylpropane under specific conditions. One common method includes:
Starting Materials: Cyclohexanone, phenylselanylpropane, and a suitable reducing agent.
Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around 60-80°C.
Catalysts: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol, which help dissolve the reactants and provide a medium for the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylselanyl group may also interact with biological molecules, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Phenylselanyl)phenyl]-2-propanol: Similar structure but with a phenyl group instead of a cyclohexane ring.
1-[2-(Phenylselanyl)ethyl]cyclohexan-1-ol: Similar structure but with an ethyl chain instead of a propan-2-yl chain.
1-[2-(Phenylselanyl)propan-2-yl]benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
Uniqueness
1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a phenylselanyl group. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
53188-73-1 |
|---|---|
Fórmula molecular |
C15H22OSe |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
1-(2-phenylselanylpropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22OSe/c1-14(2,15(16)11-7-4-8-12-15)17-13-9-5-3-6-10-13/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3 |
Clave InChI |
ZAEXIZXILSTCRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(CCCCC1)O)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


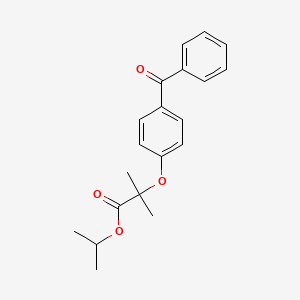

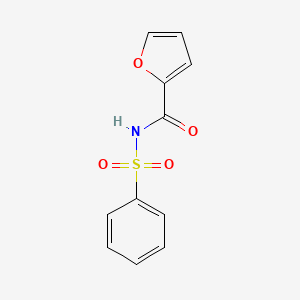
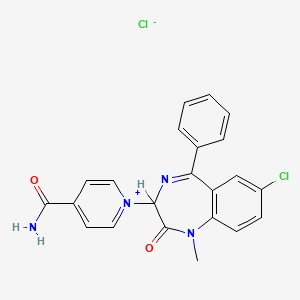
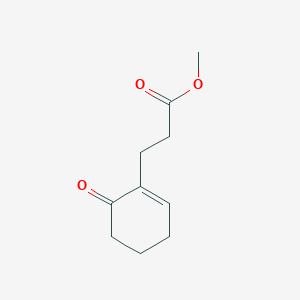

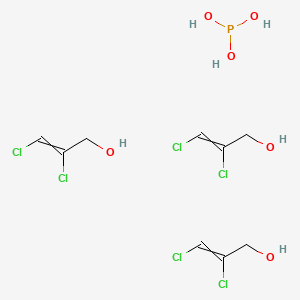

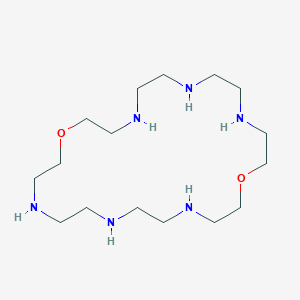
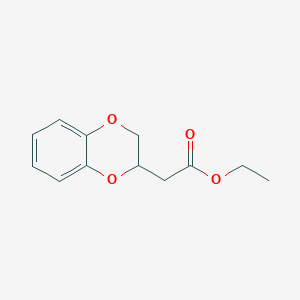
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

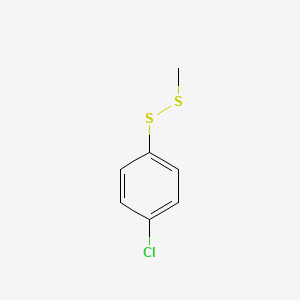
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
